molecular formula C26H22INO5 B14892422 (4S)-1-Fmoc-4-(4-iodophenoxy)-L-proline

(4S)-1-Fmoc-4-(4-iodophenoxy)-L-proline

Cat. No.: B14892422
M. Wt: 555.4 g/mol
InChI Key: QKHJUQWFRZUHJS-UUOWRZLLSA-N
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Description

(4S)-1-Fmoc-4-(4-iodophenoxy)-L-proline is a synthetic compound that belongs to the family of proline derivatives It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an iodophenoxy substituent on the proline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-1-Fmoc-4-(4-iodophenoxy)-L-proline typically involves multiple steps. One common method starts with the protection of the proline amino group using the Fmoc group. This is followed by the introduction of the iodophenoxy substituent through a nucleophilic substitution reaction. The reaction conditions often involve the use of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4S)-1-Fmoc-4-(4-iodophenoxy)-L-proline can undergo various chemical reactions, including:

    Oxidation: The iodophenoxy group can be oxidized to form iodophenol derivatives.

    Reduction: The iodophenoxy group can be reduced to form phenoxy derivatives.

    Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or THF are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the iodophenoxy group can yield iodophenol derivatives, while reduction can produce phenoxy derivatives.

Scientific Research Applications

(4S)-1-Fmoc-4-(4-iodophenoxy)-L-proline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is utilized in the study of protein-protein interactions and enzyme mechanisms.

    Industry: The compound is used in the production of advanced materials, such as liquid crystal displays (LCDs) and other electronic components.

Mechanism of Action

The mechanism of action of (4S)-1-Fmoc-4-(4-iodophenoxy)-L-proline involves its interaction with specific molecular targets. The Fmoc group can be removed under basic conditions to expose the proline residue, which can then interact with enzymes or receptors. The iodophenoxy group can participate in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenol: A simpler compound with similar iodophenoxy functionality.

    Fmoc-L-proline: A related compound without the iodophenoxy substituent.

    4-(4-Iodophenoxy)phenol: Another compound with an iodophenoxy group but different overall structure.

Uniqueness

(4S)-1-Fmoc-4-(4-iodophenoxy)-L-proline is unique due to the combination of the Fmoc protecting group and the iodophenoxy substituent on the proline ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C26H22INO5

Molecular Weight

555.4 g/mol

IUPAC Name

(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(4-iodophenoxy)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C26H22INO5/c27-16-9-11-17(12-10-16)33-18-13-24(25(29)30)28(14-18)26(31)32-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23-24H,13-15H2,(H,29,30)/t18-,24-/m0/s1

InChI Key

QKHJUQWFRZUHJS-UUOWRZLLSA-N

Isomeric SMILES

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=C(C=C5)I

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=C(C=C5)I

Origin of Product

United States

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